(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid
Overview
Description
(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C18H23NO4 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Formation
The compound (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid and its derivatives find use in the synthesis of various biologically active compounds. For instance, derivatives of 3-benzyl-2-hydroxy-7,8-dihydro-6H-quinolin-5-ones have been synthesized from Baylis-Hillman adducts. These derivatives have shown a range of biological activities including non-steroidal anti-inflammatory, acetylcholinesterase inhibitory, and antimalarial activities (Gowrisankar et al., 2005).
Antagonistic Properties in Neurological Studies
Derivatives of decahydroisoquinoline-3-carboxylic acids have been prepared as excitatory amino acid (EAA) receptor antagonists. Specific derivatives have shown to be potent, selective, and systemically active antagonists at the NMDA and AMPA subclasses of ligand-gated ion channel (ionotropic) EAA receptors. These findings are crucial for the development of neurological therapeutics (Ornstein et al., 1996).
Crystallography and Molecular Structure Analysis
The absolute configurations of cis- and trans-decahydroquinazolines and 2-amino-octahydroquinazolines have been determined through the study of derivatives related to this compound. These findings contribute to a deeper understanding of molecular structures and are vital in the field of crystallography (Armarego & Kobayashi, 1970).
Catalysis in Chemical Reactions
Poly[(3S)-1,2,3,4-tetrahydroisoquinoline-2,3-diylmethylene] and other derivatives have been utilized as asymmetric catalysts in chemical reactions, notably in the addition of arenethiols to 2-cyclohexen-1-one. This application is significant in the field of catalysis and stereoselective synthesis (Yamashita et al., 1983).
Photolabile Protecting Group in Photochemistry
Derivatives of this compound have been explored as photolabile protecting groups for carboxylic acids. Such derivatives offer greater efficiency and potential applications in vivo due to their sensitivity to multiphoton-induced photolysis, which is critical in the field of photochemistry and biological messengers (Fedoryak & Dore, 2002).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Saquinavir , is the HIV-1 protease . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiretroviral therapy .
Mode of Action
Saquinavir inhibits the HIV-1 protease, an enzyme that cleaves polyprotein precursors to produce the individual proteins necessary for the assembly of new viral particles . By inhibiting this enzyme, Saquinavir prevents the maturation of the virus, thereby halting its replication .
Biochemical Pathways
The inhibition of the HIV-1 protease affects the viral replication pathway. Without the action of this enzyme, the virus is unable to correctly form the proteins required for its structure. This results in the production of immature, non-infectious viral particles .
Pharmacokinetics
Saquinavir is well absorbed orally and possesses favorable pharmacokinetic properties . To overcome this, Saquinavir is co-administered with Ritonavir, a potent enzyme inhibitor that increases the bioavailability and subsequent serum concentrations of Saquinavir, thus dramatically improving its antiviral activity .
Result of Action
The result of Saquinavir’s action is a decrease in the production of infectious HIV-1 particles. By preventing the maturation of the virus, Saquinavir effectively halts the spread of the infection within the host .
Action Environment
The action, efficacy, and stability of Saquinavir can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness due to potential drug-drug interactions . Additionally, individual patient factors such as age, genetic makeup, and overall health status can also influence the drug’s action .
Properties
IUPAC Name |
(3S,4aS,8aS)-2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)/t14-,15+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDLZOUHAPYVTA-XHSDSOJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2CN([C@@H](C[C@@H]2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595369 | |
Record name | (3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]decahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136465-85-5 | |
Record name | (3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]decahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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